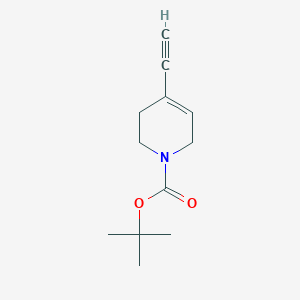

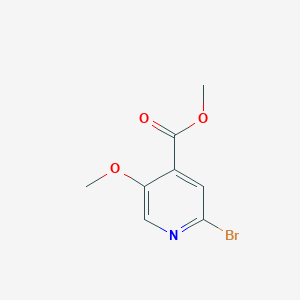

![molecular formula C16H22S2Sn2 B8777024 trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane](/img/structure/B8777024.png)

trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane

Vue d'ensemble

Description

2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is an organotin compound with the molecular formula C16H22S2Sn2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a heterocyclic compound containing sulfur atoms. This compound is notable for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general procedure includes the following steps:

Preparation of the starting material: Benzo[1,2-b:4,5-b’]dithiophene is brominated to form 2,6-dibromobenzo[1,2-b:4,5-b’]dithiophene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene primarily undergoes substitution reactions due to the presence of the trimethylstannyl groups. These reactions include:

Cross-coupling reactions: The compound can participate in various cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, to form carbon-carbon bonds.

Halogenation: The trimethylstannyl groups can be replaced by halogens (e.g., bromine or iodine) under appropriate conditions.

Common Reagents and Conditions:

Palladium catalysts: Commonly used in cross-coupling reactions.

Bases: Such as cesium carbonate or potassium carbonate.

Solvents: Tetrahydrofuran (THF) or toluene are often used as solvents in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can yield various substituted benzo[1,2-b:4,5-b’]dithiophene derivatives .

Applications De Recherche Scientifique

2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:

Organic Photovoltaics (OPVs): It is used as a building block for the synthesis of donor-acceptor polymers in OPVs, which are devices that convert sunlight into electricity.

Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of OLED materials, which are used in display technologies.

Organic Field-Effect Transistors (OFETs): It is employed in the fabrication of OFETs, which are used in flexible electronic devices.

Mécanisme D'action

The mechanism by which 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its ability to participate in cross-coupling reactions. The trimethylstannyl groups act as leaving groups, allowing the formation of new carbon-carbon bonds. This property is crucial for the synthesis of various organic electronic materials. The molecular targets and pathways involved include the palladium-catalyzed activation of the carbon-tin bond, followed by the formation of a new carbon-carbon bond with an organic halide .

Comparaison Avec Des Composés Similaires

2,6-Dibromobenzo[1,2-b4,5-b’]dithiophene: A precursor in the synthesis of 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene.

2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene: A similar compound with additional alkoxy groups, used in the synthesis of organic electronic materials.

Uniqueness: 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is unique due to its specific structure, which allows it to participate in a wide range of cross-coupling reactions. This versatility makes it a valuable building block in the synthesis of various organic electronic materials, particularly in the fields of OPVs, OLEDs, and OFETs .

Propriétés

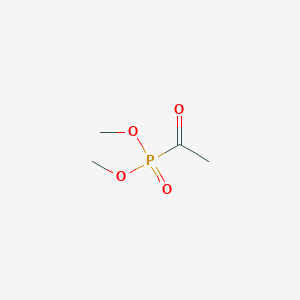

Formule moléculaire |

C16H22S2Sn2 |

|---|---|

Poids moléculaire |

515.9 g/mol |

Nom IUPAC |

trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane |

InChI |

InChI=1S/C10H4S2.6CH3.2Sn/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9;;;;;;;;/h1-2,5-6H;6*1H3;; |

Clé InChI |

NSJUTGAFHWENGR-UHFFFAOYSA-N |

SMILES canonique |

C[Sn](C)(C)C1=CC2=CC3=C(C=C2S1)C=C(S3)[Sn](C)(C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;[[(3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8776953.png)

![4-[(Dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B8776961.png)